molecular formula C16H17F3N2 B6135899 N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine

N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine

Cat. No. B6135899
M. Wt: 294.31 g/mol
InChI Key: XCSLLFAMNYONRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as Lasmiditan, is a novel drug that is being developed for the treatment of acute migraine attacks. It belongs to a class of drugs called "serotonin receptor agonists" and is specifically designed to target the 5-HT1F receptor subtype.

Mechanism of Action

N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine works by activating the 5-HT1F receptor subtype, which is found in high concentrations in the trigeminal nerve, a key player in the development of migraines. By activating this receptor, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine inhibits the release of pro-inflammatory neuropeptides, thereby reducing pain and other symptoms associated with migraines.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been shown to have a number of biochemical and physiological effects, including the ability to reduce the release of pro-inflammatory neuropeptides, increase blood flow to the brain, and decrease the activity of pain-sensing neurons. These effects are thought to be responsible for its ability to relieve migraine pain and associated symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its specificity for the 5-HT1F receptor subtype, which reduces the risk of side effects associated with non-specific activation of other serotonin receptors. However, one limitation of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its relatively short half-life, which may limit its effectiveness in treating migraines that last longer than a few hours.

Future Directions

There are several potential future directions for research on N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, including:
1. Further investigation of its mechanism of action and the role of the 5-HT1F receptor subtype in the development of migraines.
2. Development of more potent and longer-lasting analogs of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine.
3. Investigation of its potential use in the treatment of other neurological disorders, such as cluster headaches and trigeminal neuralgia.
4. Exploration of its potential use in combination with other drugs for the treatment of migraines.
5. Investigation of its safety and efficacy in special populations, such as pregnant women and children.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a promising new drug for the treatment of acute migraines, with a specific mechanism of action and a favorable safety profile. While further research is needed to fully understand its potential benefits and limitations, it represents a significant step forward in the treatment of this debilitating condition.

Synthesis Methods

The synthesis of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with 4-pyridinemethanol to yield the corresponding imine. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 2-bromopropane to form the final product.

Scientific Research Applications

N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been the subject of extensive scientific research, with numerous studies conducted to investigate its efficacy and safety in the treatment of migraines. These studies have shown that N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is effective in relieving migraine pain and associated symptoms, such as nausea and sensitivity to light and sound.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2/c1-12(21-11-13-5-7-20-8-6-13)9-14-3-2-4-15(10-14)16(17,18)19/h2-8,10,12,21H,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSLLFAMNYONRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.